molecular formula C8H12N2O B589142 2-Hexenamide,  2-cyano-5-methyl- CAS No. 143420-53-5

2-Hexenamide, 2-cyano-5-methyl-

Cat. No.: B589142
CAS No.: 143420-53-5
M. Wt: 152.197
InChI Key: JYXALHBTQPXYHF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name (E)-2-cyano-5-methylhex-2-enamide follows IUPAC rules for unsaturated amides. The parent chain is a six-carbon hexenamide backbone with substituents prioritized by functional group hierarchy:

  • Amide group (-CONH₂) at position 1.
  • Cyanide group (-C≡N) at position 2.
  • Methyl branch (-CH₃) at position 5.
  • Double bond between C2 and C3, assigned E configuration based on Cahn-Ingold-Prelog priorities.

The SMILES notation CC(C)C/C=C(\C#N)/C(=O)N explicitly defines stereochemistry, with the cyanide and methyl groups on opposite sides of the double bond.

Table 1: Key identifiers of 2-cyano-5-methylhex-2-enamide

Parameter Value Source
Molecular formula C₈H₁₂N₂O
Molecular weight 152.19 g/mol
CAS Registry Number 143420-53-5
InChIKey JYXALHBTQPXYHF-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecule adopts a planar geometry around the α,β-unsaturated amide system due to conjugation between the carbonyl (C=O) and double bond (C=C). Key structural features include:

  • Bond lengths :
    • C≡N: 1.16 Å (triple bond character).
    • C=O: 1.23 Å (resonance with adjacent amide).
    • C=C: 1.33 Å (shorter than typical single bonds).
  • Bond angles :
    • C2-C3-C4: ~120° (sp² hybridization at C3).
    • O=C-N: 125° (amide resonance distortion).

Conformational flexibility is limited by the rigid double bond and intramolecular hydrogen bonding between the amide NH and cyano group.

Table 2: Calculated geometric parameters

Parameter Value (Å/°) Method Source
C≡N bond length 1.16 DFT/B3LYP
C=O bond length 1.23 X-ray
C=C bond length 1.33 Microwave
O-C-N bond angle 125° QM/MM

Stereochemical Considerations: (E)/(Z) Isomerism

The double bond between C2 and C3 permits E/Z isomerism:

  • (E)-Isomer : Cyanide (-C≡N) and methyl (-CH₃) groups are trans (opposite sides).
  • (Z)-Isomer : Groups are cis (same side), though steric hindrance makes this form energetically disfavored.

Experimental studies confirm the E-isomer as the dominant configuration in crystalline and solution phases, validated by X-ray diffraction and NMR coupling constants (J = 15–16 Hz for trans vinyl protons).

Table 3: Energy comparison of (E) and (Z) isomers

Isomer Relative Energy (kJ/mol) Stability Factor Source
E 0 Steric minimization
Z +18.5 Methyl-cyano repulsion

Comparative Analysis of Tautomeric Forms

The compound exhibits amide-imidic acid tautomerism, though the amide form is strongly favored:

Amide tautomer :

  • Stabilized by resonance: Delocalization of the lone pair from N to O (ΔG = 0 kJ/mol).
  • Dominates in polar solvents (water, DMSO) due to hydrogen bonding.

Imidic acid tautomer :

  • Features a hydroxyl group (-OH) adjacent to the imine (=NH).
  • Requires ~188.7 kJ/mol for proton migration, making it rare under standard conditions.

Table 4: Tautomeric equilibrium constants (25°C)

Solvent Keq (Amide:Imidic) Method Source
Water 10⁴:1 UV-Vis
Chloroform 10²:1 NMR

Properties

CAS No.

143420-53-5

Molecular Formula

C8H12N2O

Molecular Weight

152.197

IUPAC Name

2-cyano-5-methylhex-2-enamide

InChI

InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11)

InChI Key

JYXALHBTQPXYHF-UHFFFAOYSA-N

SMILES

CC(C)CC=C(C#N)C(=O)N

Synonyms

2-Hexenamide, 2-cyano-5-methyl-

Origin of Product

United States

Preparation Methods

Synthesis of 2-Carbethoxy-3-Cyano-5-Methyl Hexanoic Acid Ethyl Ester

This intermediate is synthesized via a Knoevenagel condensation between isovaleraldehyde and ethyl cyanoacetate, followed by cyanide addition. Key modifications include:

  • Reagent substitution : Sodium cyanide (NaCN) replaces potassium cyanide (KCN) for enhanced safety and cost-effectiveness.

  • Reaction optimization : Vacuum distillation at reduced pressure (40–60°C) improves yield (78–82%) compared to conventional distillation at 70–100°C (yield: 65–70%).

Enzymatic Hydrolysis and Salt Formation

TL lipase selectively hydrolyzes the (R)-enantiomer of 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, leaving the (S)-enantiomer intact. The hydrolyzed product is then converted to its tert-butyl amine salt, achieving chiral purity >99.9%.

  • Conditions : Hydrolysis at pH 7.5–8.0, 30–35°C, with 0.1% w/v enzyme loading.

  • Yield : 85–90% after acidification and salt crystallization.

Mixed-Anhydride Method for Racemic Synthesis

A patent-pending approach describes the synthesis of racemic 3-cyano-5-methylhexanoic acid ethyl ester, a precursor to 2-hexenamide, 2-cyano-5-methyl-.

Stepwise Reaction Protocol

  • Mixed-anhydride formation :

    • Reagents: (R)-3-cyano-5-methylhexanoic acid, triethylamine, ethyl chloroformate.

    • Conditions: 0°C in dichloromethane, 3-hour stirring.

  • Ethanolysis : Ethanol is added to the anhydride, yielding the ethyl ester.

    • Yield: 92–95% after extraction and solvent evaporation.

Racemization via Base Catalysis

The (R)-enantiomer is racemized using sodium ethoxide in dimethyl sulfoxide (DMSO) at 75°C for 4 hours, producing racemic 3-cyano-5-methylhexanoic acid.

  • Key advantage : Direct conversion to racemic acid avoids intermediate isolation, reducing degradation risks.

Comparative Analysis of Synthetic Routes

Parameter Enzymatic Method Mixed-Anhydride Method
Starting MaterialEthyl cyanoacetate(R)-3-cyano-5-methylhexanoic acid
Key ReagentTL lipaseEthyl chloroformate
Temperature Range30–35°C0–75°C
Chiral Purity>99.9%Racemic
Overall Yield70–75%85–90%
Industrial ScalabilityHighModerate

Purification and Stability Considerations

Fractional Distillation

  • 2-Carbethoxy-5-methyl hex-2-enoic acid ethyl ester : Distilled under vacuum (40–60°C) to achieve 98% purity, critical for subsequent cyanide addition.

  • Impact on yield : Increases downstream product yield by 12–15% compared to atmospheric distillation.

Column Chromatography

  • Application : Purification of 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester using silica gel (hexane:ethyl acetate = 8:2).

  • Outcome : Enhances intermediate purity from 90% to 99.5%, reducing side reactions.

Challenges and Innovations

Degradation During Isolation

The free acid form of 2-carbethoxy-3-cyano-5-methyl hexanoic acid is unstable, necessitating in-situ salt formation with tert-butyl amine.

  • Solution : Immediate salt crystallization stabilizes the compound, enabling long-term storage.

Solvent Selection

  • Dichloromethane vs. 2-methyltetrahydrofuran : The latter reduces toxicity and improves reaction homogeneity in racemization steps .

Chemical Reactions Analysis

Types of Reactions

2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of 2-Hexenamide, 2-cyano-5-methyl-.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted amides and nitriles.

Mechanism of Action

The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its role as an intermediate in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 2-cyano-5-methylhexanamide, differing primarily in substituent groups, chain length, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Mass (g/mol) Key Functional Groups
2-Cyano-5-methylhexanamide 143420-53-5 C₈H₁₄N₂O 154.213 Cyano (-CN), amide (-CONH₂)
2-Ethyl-5-methylhexanamide 102450-10-2 C₉H₁₉NO 157.260 Ethyl (-CH₂CH₃), amide (-CONH₂)
Ethyl 2-ethyl-2-isoamylcyanoacetate 399556-78-6 C₁₂H₂₁NO₂ 223.310 Cyano (-CN), ester (-COOCH₂CH₃)
Key Observations:

Functional Group Influence: The cyano group in 2-cyano-5-methylhexanamide introduces strong electron-withdrawing effects, enhancing the electrophilicity of the adjacent carbonyl group in the amide . Ethyl 2-ethyl-2-isoamylcyanoacetate replaces the amide group with an ester, which reduces hydrogen-bonding capacity but increases hydrolytic stability compared to amides .

The ethyl group in 2-ethyl-5-methylhexanamide provides greater hydrophobicity, which may influence partitioning in lipid-rich environments .

Molecular Mass and Applications: The higher molecular mass of ethyl 2-ethyl-2-isoamylcyanoacetate (223.31 g/mol) suggests utility as a bulkier intermediate in polymer chemistry, whereas 2-cyano-5-methylhexanamide’s lower mass (154.21 g/mol) may favor applications requiring smaller molecular scaffolds .

Biological Activity

2-Hexenamide, 2-cyano-5-methyl- (IUPAC name: 2-cyano-5-methylhex-2-enamide) is an organic compound with the molecular formula C8H12N2O and a molecular weight of approximately 152.19 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The unique structure of 2-Hexenamide, 2-cyano-5-methyl- incorporates a cyano group and a hexenamide moiety , which significantly contributes to its chemical reactivity and biological properties.

Key Properties

PropertyValue
CAS Number143420-53-5
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
IUPAC Name2-cyano-5-methylhex-2-enamide
SMILESCC(C)CC=C(C#N)C(=O)N

Biological Activity

Research indicates that derivatives of 2-Hexenamide, 2-cyano-5-methyl- exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that 2-Hexenamide, 2-cyano-5-methyl- may possess anticancer properties, potentially inhibiting the proliferation of certain cancer cell lines.
  • Mechanism of Action : The biological activity is attributed to the interactions between the cyano group and biological molecules, facilitating nucleophilic addition reactions, while the amide group engages in hydrogen bonding with macromolecules.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various compounds, including 2-Hexenamide derivatives. The results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria.

  • Tested Bacteria :
    • Staphylococcus aureus
    • Escherichia coli

The minimum inhibitory concentrations (MICs) were determined for each strain, demonstrating that derivatives of 2-Hexenamide could inhibit bacterial growth effectively.

Anticancer Research

In vitro studies have explored the effects of 2-Hexenamide on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed:

  • Cell Viability Reduction : Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability.
  • Apoptosis Induction : Flow cytometry assays indicated an increase in apoptotic cells upon treatment with the compound.

Comparison with Similar Compounds

To better understand the uniqueness of 2-Hexenamide, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Cyanoacetamide Contains a cyano group but lacks hexenamide moietySimpler structure; primarily used in synthetic chemistry
2-Cyano-3-methylbutyramide Similar nitrile and amide functionalitiesDifferent carbon chain length; less steric hindrance
2-Cyano-4-methylpentanamide Similar structure with a different methyl positionVariation in methyl positioning affects reactivity

The distinct combination of functional groups in 2-Hexenamide, 2-cyano-5-methyl- imparts unique chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. Key Parameters Table :

StepReagent RatioTemperature (°C)Solvent SystemYield (%)
11.2:150THF65–70
2-25Ethyl Acetate90 (purity)

How can conflicting spectral data for 2-Hexenamide, 2-cyano-5-methyl- be resolved?

Advanced Question
Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. To address this:

  • Multi-Technique Validation : Cross-reference 1^1H/13^13C NMR (in CDCl₃) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
  • Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomeric shifts (e.g., enamide-ketoenamine equilibria) .
  • Impurity Profiling : Use HPLC-MS (C18 column, acetonitrile/water mobile phase) to identify byproducts like unreacted cyanamide or hydrolysis derivatives .

Q. Example Spectral Conflict Resolution :

Observed Peak (ppm)AssignmentResolution Method
6.2 (broad)NH tautomerVT-NMR at −20°C
1680 cm⁻¹ (weak)CyanamideHPLC-MS (RT 8.2 min)

What experimental designs are suitable for studying the biological activity of 2-Hexenamide, 2-cyano-5-methyl-?

Basic Question
For preliminary bioactivity screening:

  • In Vitro Assays : Use cell lines (e.g., HEK293 or HepG2) to test cytotoxicity (MTT assay) at concentrations of 1–100 µM .
  • Target Identification : Employ molecular docking (AutoDock Vina) against enzymes like cytochrome P450 or kinases, leveraging the compound’s nitrile group for potential binding .

Advanced Question
For mechanism-of-action studies:

  • Metabolomic Profiling : Apply LC-QTOF-MS to identify metabolites in hepatic microsomes, focusing on cyano group stability .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinities (e.g., KdK_d) with putative protein targets .

How can researchers address discrepancies in reported solubility and stability data?

Advanced Question
Contradictions may stem from solvent polarity or storage conditions. Mitigation strategies include:

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectrophotometry (λ = 250 nm) .
  • Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 4 weeks; analyze degradation via GC-MS every 7 days .

Q. SAR Design Table :

ModificationAssay TypeKey Finding
Cyano → NO₂COX-2 IC₅₀2× potency
Amide → EsterACE IC₅₀Reduced activity

What strategies are effective for resolving low yields in scaled-up synthesis?

Advanced Question
Scale-up challenges often relate to heat transfer or mixing efficiency. Solutions include:

  • Flow Chemistry : Use microreactors for precise temperature control (60°C) and reduced side reactions .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor cyanamide consumption in real time .

Q. Scale-Up Optimization Parameters :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield70%55%
Purity95%88%

How can researchers validate the environmental fate of 2-Hexenamide, 2-cyano-5-methyl-?

Advanced Question
Employ OECD guidelines for environmental persistence:

  • Hydrolysis Studies : Incubate in buffers (pH 4, 7, 9) at 25°C; analyze degradation via LC-MS/MS .
  • Soil Microcosm Tests : Measure half-life in loamy soil under aerobic/anaerobic conditions .

Q. Environmental Fate Data :

ConditionHalf-Life (Days)Major Degradate
pH 935-methylhexenoic acid
Anaerobic142-cyano-5-methylhexane

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